molecular formula C10H12N4OS B2869616 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetohydrazide CAS No. 625375-18-0

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetohydrazide

Cat. No.: B2869616
CAS No.: 625375-18-0
M. Wt: 236.29
InChI Key: CEBRFVRJGLLGAL-UHFFFAOYSA-N
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Description

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetohydrazide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyano group, dimethyl substitutions on the pyridine ring, and a sulfanyl-acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetohydrazide typically involves the reaction of 3-cyano-4,6-dimethylpyridine-2-thiol with acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various hydrazide derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound has shown promise in biological assays, particularly in the development of new drugs or therapeutic agents.

    Medicine: Its derivatives have been investigated for their potential anticancer and antimicrobial activities.

    Industry: The compound’s unique chemical properties make it suitable for use in various industrial applications, including the development of new catalysts and materials.

Mechanism of Action

The mechanism of action of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The cyano group and the hydrazide moiety are likely to play key roles in its biological activity, potentially interacting with enzymes or receptors in the body. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-6-3-7(2)13-10(8(6)4-11)16-5-9(15)14-12/h3H,5,12H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBRFVRJGLLGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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